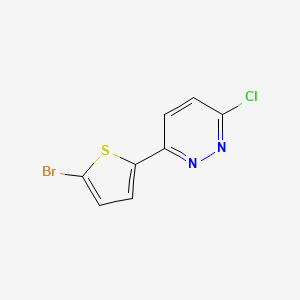

3-(5-Bromothiophen-2-yl)-6-chloropyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(5-Bromothiophen-2-yl)-6-chloropyridazine" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, molecular structures, and properties, which can provide insights into the analysis of similar compounds. For instance, heterocyclic compounds with chloro and bromo substituents on thiophene and pyridazine rings are of significant interest in medicinal chemistry due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves condensation or cyclization reactions. For example, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by reacting (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved multiple steps, starting with the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by subsequent reactions to achieve the final compound . These methods could potentially be adapted for the synthesis of "3-(5-Bromothiophen-2-yl)-6-chloropyridazine."

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques and X-ray diffraction studies. For instance, the structure of the synthesized pyrazole compound was confirmed by single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system under space group P21/c . Similarly, the Schiff base compound synthesized in another study also crystallized in the monoclinic system and was characterized by single-crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of "3-(5-Bromothiophen-2-yl)-6-chloropyridazine."

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "3-(5-Bromothiophen-2-yl)-6-chloropyridazine." However, the synthesis and structural analysis of related compounds suggest that such heterocyclic compounds can participate in various chemical reactions, including condensation and cyclization, which are common in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For example, the crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which can affect the compound's solubility, melting point, and other physical properties . The electronic absorption spectra of gold(I) complexes with a related ligand showed broad absorption bands that tail into the visible, indicating potential applications in materials science . These properties would be relevant to the analysis of "3-(5-Bromothiophen-2-yl)-6-chloropyridazine" as well.

Applications De Recherche Scientifique

Corrosion Inhibition

Pyridazine derivatives, including 3-(5-Bromothiophen-2-yl)-6-chloropyridazine, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. For example, research has demonstrated that certain pyridazine compounds are effective as mixed-type inhibitors, preventing both oxidative and reductive reactions involved in corrosion processes. They form a pseudo-capacitive protective film on the steel surface, enhancing its resistance to electrochemical dissolution in corrosive media like hydrochloric acid (Mashuga et al., 2017) (Olasunkanmi et al., 2018).

Interaction with Metals

Pyridazine derivatives have been found to interact chemically with metals, with the pyridazine ring actively involved in these interactions. Quantum chemical calculations suggest that the pyridazine ring can interact with metallic atoms via both forward and backward donations. This property is useful in designing compounds for metal surface protection and possibly in catalysis (Mashuga et al., 2017).

Photophysical Properties

Studies have explored the electronic and photophysical properties of complexes involving pyridazine derivatives. For example, research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including 3-chloro-6-(1H-pyrazol-1-yl)-pyridazine, reveals insights into their electronic structure and reactivity. These studies are significant for understanding the photophysical behavior of such complexes, which can have implications in photochemistry and material sciences (Saldías et al., 2019).

Synthesis of Heterocyclic Compounds

Pyridazine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse chemical properties and biological activities. For instance, the reactions of pyridazine derivatives with other organic compounds can lead to the formation of novel molecules with anticipated biological activities (Youssef et al., 2005).

Antioxidant and Antimicrobial Activities

Some pyridazine derivatives have been evaluated for their antioxidant and antimicrobial properties. Compounds synthesized using pyridazine derivatives have shown significant inhibition percentages in antioxidant activity assays. This suggests potential applications in the development of new antioxidant agents. Additionally, some derivatives have demonstrated promising antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2022).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to targetSuccinate Dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

Related compounds are often involved inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two different organic groups . The process involves an oxidative addition step, where the metal catalyst forms a bond with an electrophilic organic group, and a transmetalation step, where a nucleophilic organic group is transferred from boron to the metal .

Biochemical Pathways

Compounds that target sdh, like this one might, can disrupt the mitochondrial tca cycle and the electron transport chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes .

Result of Action

Compounds that disrupt sdh activity can lead to a decrease in cellular atp levels, potentially affecting cell growth and proliferation .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could be diverse, depending on its properties and potential applications. For example, if it has interesting electronic properties, it could be studied for use in electronic devices . If it has biological activity, it could be studied for potential medicinal uses .

Propriétés

IUPAC Name |

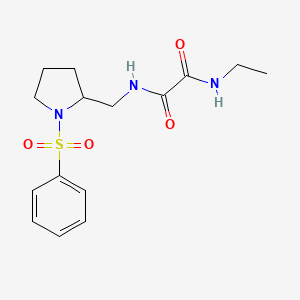

3-(5-bromothiophen-2-yl)-6-chloropyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZDLHYLGRBAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=C(S2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromothiophen-2-yl)-6-chloropyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)